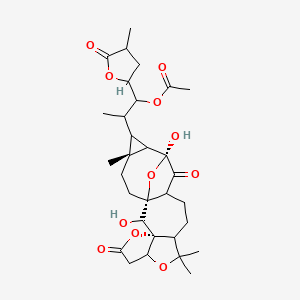
Naringenin 7-O-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naringenin 7-O-gentiobioside is a flavonoid glycoside derived from naringenin, a naturally occurring flavonoid found in various citrus fruits, tomatoes, and other fruits. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naringenin 7-O-gentiobioside typically involves the glycosylation of naringenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a gentiobiose moiety to the hydroxyl group at the 7th position of naringenin . The reaction conditions often include an aqueous buffer system, a suitable glycosyl donor, and the enzyme glycosyltransferase.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Naringenin 7-O-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Naringenin 7-O-gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is focused on its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Naringenin 7-O-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis, inhibits cell proliferation, and modulates signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Naringin: A disaccharide derivative of naringenin, known for its bitter taste and bioactive properties.
Hesperidin: Another flavonoid glycoside found in citrus fruits, with similar antioxidant and anti-inflammatory activities.
Uniqueness
Naringenin 7-O-gentiobioside is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other flavonoid glycosides. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C27H32O15 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-6,15,17-18,20-30,32-37H,7-9H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
InChI Key |
CSOSCFNWAYKBEH-YGEVQDKLSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


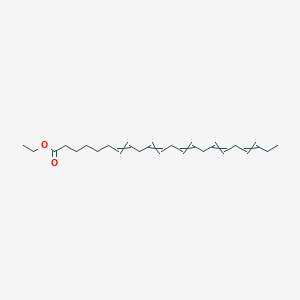
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
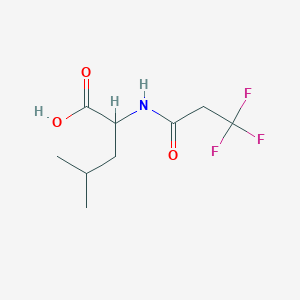
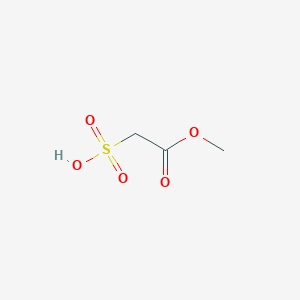
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
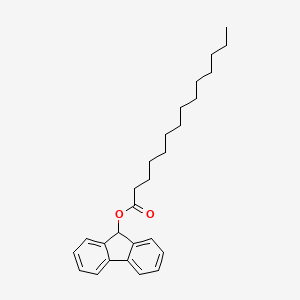
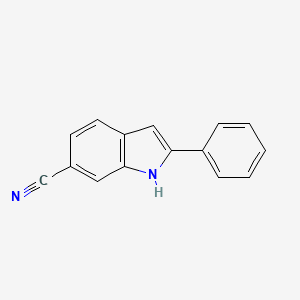

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)

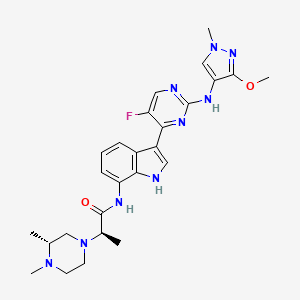
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
